2'-Deoxyguanosine-5'-monophosphatedisodiumsalthydrate

Übersicht

Beschreibung

2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a purine nucleoside monophosphate where the guanine base is attached to a deoxyribose sugar, which is further linked to a phosphate group. This compound is essential in DNA synthesis and repair mechanisms, making it a significant molecule in molecular biology and biochemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate typically involves the phosphorylation of 2’-deoxyguanosine. This process can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated synthesizers. The process includes the protection of functional groups, selective phosphorylation, and subsequent deprotection steps. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of 8-oxo-2’-deoxyguanosine, a common oxidative lesion in DNA.

Reduction: Although less common, reduction reactions can modify the guanine base or the phosphate group.

Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different nucleotide analogs.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or reactive oxygen species (ROS) under physiological conditions.

Reduction: Sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.

Major Products Formed

Oxidation: 8-oxo-2’-deoxyguanosine.

Reduction: Reduced forms of the nucleotide.

Substitution: Various nucleotide analogs depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

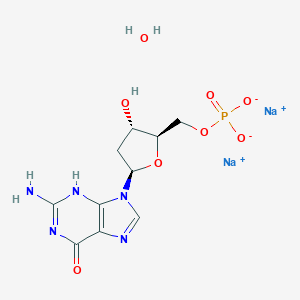

Chemical Properties and Structure

- Molecular Formula : C10H12N5Na2O7P

- Molecular Weight : 391.19 g/mol

- CAS Number : 146877-98-7

- Solubility : Soluble in water

DNA Synthesis and Nucleotide Precursor

dGMP serves as a fundamental building block in DNA synthesis. It is phosphorylated to form deoxyguanosine diphosphate (dGDP) and subsequently deoxyguanosine triphosphate (dGTP), which are essential for the replication and transcription of DNA. This process is particularly significant in:

- Cellular Replication : dGMP is crucial for the synthesis of nucleic acids during cell division.

- Gene Expression Studies : Researchers utilize dGMP in experiments to understand gene regulation mechanisms.

Enzymatic Studies

dGMP is frequently employed as a substrate in various enzymatic assays, particularly involving kinases:

- Guanylate Kinase Activity : dGMP is used to study the activity of guanylate kinases, which convert it into dGDP. This has implications in understanding metabolic pathways and enzyme kinetics .

- Thymidylate Kinase Research : In studies involving Plasmodium falciparum, dGMP acts as a substrate for thymidylate kinase, highlighting its potential role in malaria research .

G-Quadruplex Formation

dGMP has been implicated in the formation of G-quadruplex structures, which are four-stranded nucleic acid configurations that play roles in gene regulation and chromosomal stability:

- Self-Assembly Studies : Researchers investigate how dGMP interacts under various conditions to form these structures, which are important in genomic stability and cancer biology .

- Nucleation and Growth Analysis : dGMP is used to analyze the nucleation and growth processes of G-quadruplexes, contributing to our understanding of their biological significance .

Therapeutic Applications

The properties of dGMP have led to its exploration in therapeutic contexts:

- Mitochondrial DNA Depletion Syndrome : Studies have shown that supplementation with dGMP can help restore mitochondrial DNA levels in conditions where deoxyguanosine kinase is deficient .

- Photosensitization Studies : dGMP has been used as an oxidizable target to study the effects of UV radiation on DNA components, which can inform cancer treatment strategies .

Case Studies

| Study Title | Authors | Findings |

|---|---|---|

| Structural basis for the efficient phosphorylation of AZT-MP by Plasmodium falciparum type I thymidylate kinase | Whittingham et al., 2010 | Demonstrated the role of dGMP in phosphorylation processes critical for malaria treatment development. |

| Mitochondrial DNA depletion can be prevented by dGMP supplementation | Taanman et al., 2003 | Showed that dGMP can restore mtDNA levels in deficient fibroblasts, suggesting therapeutic potential for mitochondrial disorders. |

| Photosensitizing properties of biopterin using 2'-deoxyguanosine 5'-monophosphate as an oxidizable target | Serrano et al., 2012 | Investigated the oxidative damage mechanisms involving dGMP, contributing to cancer research insights. |

Wirkmechanismus

The mechanism of action of 2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate involves its incorporation into DNA by DNA polymerases during DNA synthesis. It serves as a substrate for guanylate kinases, which phosphorylate it to form 2’-deoxyguanosine-5’-diphosphate and subsequently 2’-deoxyguanosine-5’-triphosphate. These phosphorylated forms are essential for DNA replication and repair processes. The molecular targets include DNA polymerases and guanylate kinases, which facilitate its incorporation and utilization in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2’-Deoxyadenosine-5’-monophosphate

- 2’-Deoxycytidine-5’-monophosphate

- 2’-Deoxyuridine-5’-monophosphate

- Guanosine-5’-monophosphate

Uniqueness

2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate is unique due to its specific role in DNA synthesis and repair. Unlike its ribonucleotide counterpart, it lacks a hydroxyl group at the 2’ position of the ribose sugar, making it more stable and less prone to hydrolysis. This stability is crucial for its function in DNA, where it contributes to the overall integrity and fidelity of the genetic material .

Biologische Aktivität

Overview

2'-Deoxyguanosine-5'-monophosphate disodium salt hydrate (dGMP) is a nucleotide derivative crucial for various biological processes, particularly in DNA synthesis and repair. It serves as a building block for DNA, pairing with cytosine during replication. This compound plays a significant role in purine metabolism and cellular signaling, impacting numerous physiological functions.

Chemical Structure and Properties

2'-Deoxyguanosine-5'-monophosphate is characterized by:

- Molecular Formula : C10H13N5O7P

- CAS Number : 52558-16-4

- Molecular Weight : 307.21 g/mol

The compound consists of a guanine base linked to a deoxyribose sugar and a phosphate group at the 5' position, making it a purine 2'-deoxyribonucleoside monophosphate.

Target Enzymes

The primary target of dGMP is guanylate kinase , which phosphorylates dGMP to form 2'-deoxyguanosine diphosphate (dGDP) and subsequently 2'-deoxyguanosine triphosphate (dGTP). This transformation is crucial for DNA synthesis, as dGTP is an essential substrate for DNA polymerases.

Biochemical Pathways

The conversion of dGMP into dGDP and then into dGTP is part of the purine metabolism pathway . This pathway is vital for maintaining nucleotide pools necessary for DNA replication and repair processes.

Biological Functions

-

DNA Replication and Repair

- dGMP is incorporated into DNA strands during replication, ensuring accurate genetic information transfer.

- It also participates in DNA repair mechanisms, where its phosphorylation to dGTP is critical.

-

Cell Signaling

- Beyond its role in nucleic acid metabolism, dGMP influences cell signaling pathways by participating in the synthesis of cyclic guanosine monophosphate (cGMP), a secondary messenger involved in various signaling cascades.

-

Cellular Effects

- Studies show that dGMP affects cellular proliferation and differentiation by modulating key signaling pathways associated with growth factors.

Study on Metabolic Pathways

Research has demonstrated that dGMP plays a role in metabolic disorders such as gout. In humans, the conversion of dGMP to other nucleotides is mediated by enzymes like guanylate kinase and cytosolic purine nucleotidase, highlighting its importance in metabolic regulation .

Extracellular Effects

A study published in PLoS One investigated how extracellular dGMP enhances the tolerance of Deinococcus radiodurans to oxidative stress. The presence of free extracellular DNA, including dNMPs like dGMP, was shown to promote bacterial survival under stress conditions .

Photochemical Reactions

Research has also explored the photochemical behavior of dGMP when exposed to certain antibiotics like ciprofloxacin. This study revealed that ciprofloxacin can induce oxidative damage to dGMP, affecting its stability and biological activity .

Dosage Effects

In animal models, varying doses of dGMP have shown different effects on DNA synthesis:

- Low Doses : Generally well-tolerated; enhance DNA synthesis and repair.

- High Doses : Potentially toxic effects observed, indicating the need for careful dosage regulation in therapeutic applications.

Transport and Distribution

dGMP is transported into cells via specific nucleotide transporters and distributed across cellular compartments, including the nucleus where it participates directly in DNA synthesis.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| DNA Synthesis | Incorporated into DNA during replication; essential for genetic fidelity. |

| Cellular Signaling | Participates in cGMP production; influences various signaling pathways. |

| Metabolic Regulation | Involved in purine metabolism; affects conditions like gout. |

| Stress Response | Enhances bacterial tolerance to oxidative stress through extracellular effects. |

Eigenschaften

IUPAC Name |

disodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P.2Na.H2O/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);;;1H2/q;2*+1;/p-2/t4-,5+,6+;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSJCEYJAGVPJG-BIHLCPNHSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5Na2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33430-61-4 | |

| Record name | 2'-deoxyguanosine 5'-(disodium phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.